Ethyl 5-Hydroxy-2-methyl-2H-1,2,3-triazole-4-carboxylate
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Overview
Description
Ethyl 5-Hydroxy-2-methyl-2H-1,2,3-triazole-4-carboxylate is a heterocyclic organic compound that features a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-Hydroxy-2-methyl-2H-1,2,3-triazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the intermediate, which then undergoes cyclization with ethyl chloroformate in the presence of a base such as sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-Hydroxy-2-methyl-2H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
Ethyl 5-Hydroxy-2-methyl-2H-1,2,3-triazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 5-Hydroxy-2-methyl-2H-1,2,3-triazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological receptors. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-Hydroxy-2-methyl-1H-indole-3-carboxylate: Another heterocyclic compound with similar structural features but different biological activities.
2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone: A compound with a different ring structure but similar functional groups.
Uniqueness
Ethyl 5-Hydroxy-2-methyl-2H-1,2,3-triazole-4-carboxylate is unique due to its triazole ring, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
Properties
Molecular Formula |
C6H9N3O3 |
---|---|
Molecular Weight |
171.15 g/mol |
IUPAC Name |
ethyl 2-methyl-5-oxo-1H-triazole-4-carboxylate |
InChI |
InChI=1S/C6H9N3O3/c1-3-12-6(11)4-5(10)8-9(2)7-4/h3H2,1-2H3,(H,8,10) |
InChI Key |
ORDBMPZDWFKQIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(NC1=O)C |
Origin of Product |
United States |
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